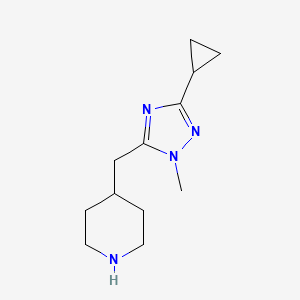
4-((3-Cyclopropyl-1-methyl-1h-1,2,4-triazol-5-yl)methyl)piperidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-((3-Cyclopropyl-1-methyl-1h-1,2,4-triazol-5-yl)methyl)piperidine is a compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-((3-Cyclopropyl-1-methyl-1h-1,2,4-triazol-5-yl)methyl)piperidine typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving a hydrazine derivative and an appropriate alkyne or nitrile.
Introduction of the Cyclopropyl and Methyl Groups: The cyclopropyl and methyl groups can be introduced through alkylation reactions using suitable alkyl halides.
Attachment of the Piperidine Ring: The piperidine ring can be attached through a nucleophilic substitution reaction, where the triazole derivative reacts with a piperidine derivative under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve high yields and purity. This can include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.
Análisis De Reacciones Químicas
Types of Reactions
4-((3-Cyclopropyl-1-methyl-1h-1,2,4-triazol-5-yl)methyl)piperidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Formation of reduced derivatives with hydrogen atoms added to the structure.
Substitution: Formation of substituted derivatives with new functional groups replacing existing ones.
Aplicaciones Científicas De Investigación
4-((3-Cyclopropyl-1-methyl-1h-1,2,4-triazol-5-yl)methyl)piperidine has various scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, and antiviral properties.
Medicine: Explored for its potential therapeutic applications, including as a drug candidate for treating various diseases.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of 4-((3-Cyclopropyl-1-methyl-1h-1,2,4-triazol-5-yl)methyl)piperidine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The triazole ring and piperidine moiety play crucial roles in its binding affinity and specificity.
Comparación Con Compuestos Similares
Similar Compounds
4-Cyclopropyl-1-(1-methyl-4-nitro-1H-imidazol-5-yl)-1H-1,2,3-triazole: Similar structure with a nitro group instead of a piperidine ring.
Ethyl 1-(1-methyl-4-nitro-1H-imidazol-5-yl)-1H-1,2,3-triazole-4-carboxylate: Contains an ethyl ester group and a nitro group.
Uniqueness
4-((3-Cyclopropyl-1-methyl-1h-1,2,4-triazol-5-yl)methyl)piperidine is unique due to the presence of the piperidine ring, which imparts distinct chemical and biological properties
Propiedades
Fórmula molecular |
C12H20N4 |
|---|---|
Peso molecular |
220.31 g/mol |
Nombre IUPAC |
4-[(5-cyclopropyl-2-methyl-1,2,4-triazol-3-yl)methyl]piperidine |
InChI |
InChI=1S/C12H20N4/c1-16-11(8-9-4-6-13-7-5-9)14-12(15-16)10-2-3-10/h9-10,13H,2-8H2,1H3 |
Clave InChI |
NGANXHBTGQDGCL-UHFFFAOYSA-N |
SMILES canónico |
CN1C(=NC(=N1)C2CC2)CC3CCNCC3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



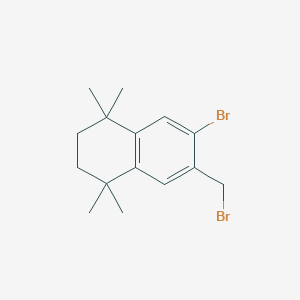
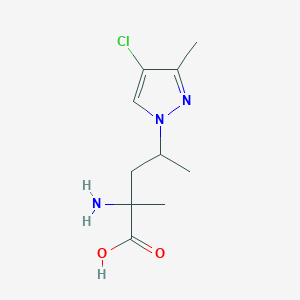

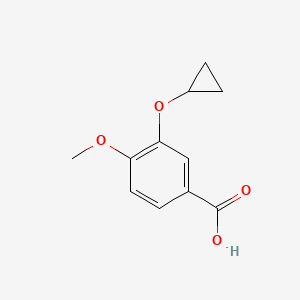
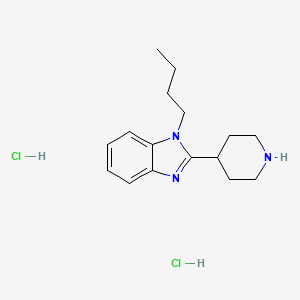

![Tert-butyl 4-[(4-bromo-2-chlorobenzene)sulfonyl]piperazine-1-carboxylate](/img/structure/B15303333.png)
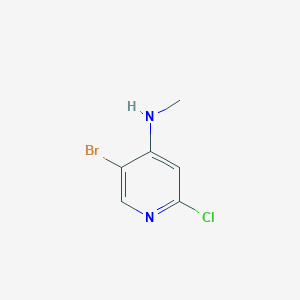
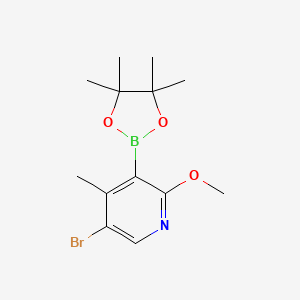
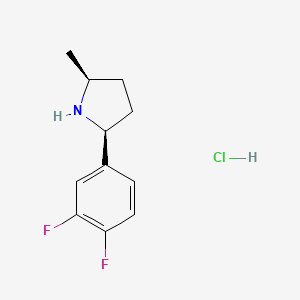
![tert-butyl N-(2-aminoethoxy)-N-[(tert-butoxy)carbonyl]carbamate](/img/structure/B15303357.png)
![rac-(1R,2S,5S)-3-oxabicyclo[3.3.1]nonane-2-carboxylic acid, endo](/img/structure/B15303358.png)

